3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on a 1,2,4-oxadiazole ring. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and materials science. The specific arrangement of its substituents contributes to its unique chemical properties and biological activities.
The compound can be synthesized through various chemical routes, primarily involving the reaction of 4-bromobenzohydrazide with chloroacetyl chloride under basic conditions. This synthesis typically occurs in organic solvents such as dichloromethane, ensuring high yield and purity of the final product.
3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound is specifically categorized as a chloromethyl-substituted oxadiazole, which influences its reactivity and potential interactions with biological systems.
The synthesis of 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole generally follows these steps:
The reaction mechanism involves the formation of an intermediate hydrazone that subsequently undergoes cyclization to form the oxadiazole ring. The reaction conditions are critical for achieving optimal yields and purity, with variations in temperature and solvent affecting the outcome.
The molecular structure of 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole features:
The molecular formula is , with a molecular weight of approximately 249.52 g/mol. The structural representation can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole can participate in several chemical reactions:
Common reagents for these reactions include sodium azide for nucleophilic substitution and potassium permanganate for oxidation. Reducing agents such as lithium aluminum hydride are also applicable.
The mechanism of action for 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific biological targets:
This interaction profile makes it a candidate for further studies in drug development.
3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is typically characterized by:
The compound exhibits notable stability under standard conditions but can undergo reactions typical for halogenated compounds. Its reactivity is influenced by the presence of both bromine and chlorine substituents.
3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole has several applications:
The synthesis of 3-[(4-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole (CAS: 1094255-98-7; MW: 287.54) relies on robust cyclization methodologies. The most prevalent approach involves the reaction of amidoximes with activated carboxylic acid derivatives or nitriles. Key advancements include:
Table 1: Cyclization Methods for 5-(Chloromethyl)-3-(4-Bromobenzyl)-1,2,4-Oxadiazole
Method | Conditions | Yield (%) | Regioselectivity | |
---|---|---|---|---|
PTSA-ZnCl₂ Catalysis | RT, 6–12 h, CH₃CN | 78–92 | High (C5 position) | |
Microwave (Meldrum’s Acid) | Solvent-free, 150°C, 0.5 h | 85–95 | Exclusive | |
Fe(NO₃)₃/Alkyne Route | 80°C, 4 h, DCE | 65–75 | Moderate | |
TBAF Cyclization | RT, THF, 1–12 h | 90–98 | High | [5] |
Room-temperature strategies using tetrabutylammonium fluoride (TBAF) are particularly notable. Gangloff and Rice’s method facilitates cyclodehydration of O-acylamidoximes in THF at 25°C, preserving acid-labile groups like the 4-bromobenzyl moiety. This method achieves >95% regiocontrol for 5-(chloromethyl) substitution [5].
The 5-(chloromethyl) side chain is installed using chloroacetyl chloride as the acylating agent. Optimization focuses on reaction kinetics and purity:
Table 2: Optimized Conditions for Key Synthetic Steps
Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) | |
---|---|---|---|---|---|---|
Amidoxime Formation | NH₂OH·HCl, NaOH | EtOH/H₂O | 80°C | 4 | 90–95 | |
O-Acylation | ClCH₂COCl, Et₃N | Toluene | 110–120°C | 6–8 | 88–92 | |
TBAF Cyclization | TBAF (1.4 eq) | THF | 25°C | 1–12 | 90–98 | [5] [7] |
The 5-(chloromethyl) group enables targeted modifications due to its enhanced electrophilicity compared to C3 substituents:
Table 3: Regioselective Modifications of 3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-Oxadiazole
Nucleophile | Product | Conditions | Yield (%) | Regioselectivity | |
---|---|---|---|---|---|
Piperazine | 5-(Aminomethyl) derivative | K₂CO₃, DMSO, 80°C | 85 | C5 only | |
5-Mercapto-1,3,4-thiadiazole | 5-(Thioether) conjugate | K₂CO₃, MeCN, RT | 92 | C5 only | [9] |
Sodium Azide | 5-(Azidomethyl) derivative | DMF, 60°C | 88 | C5 only | |
p-Hydroxybenzaldehyde | 5-(Aldehyde) ether | TBAF, THF, 25°C | 78 | C5 only | [5] |
DNA-encoded library (DEL) studies confirm regioselectivity. Nucleophilic substitutions on DNA-conjugated 5-(chloromethyl) oxadiazoles show >95% conversion without oxadiazole ring degradation. This enables combinatorial diversification for drug discovery [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1